REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[N:11]1[CH:12]([C:13](=[O:14])[OH:15])[CH2:16][CH2:17][CH2:18]1.[CH2:20]([CH3:21])[O:22][C:23]([CH:24]([NH2:25])[CH2:26][CH:27]([CH3:28])[CH3:29])=[O:30].[CH3:35][S:36]([O:37][N:38]=[C:39]([C:40]#[N:41])[C:42]([O:43][CH2:44][CH3:45])=[O:46])(=[O:47])=[O:48].[CH3:49][CH2:50][N:51]([CH2:52][CH3:53])[CH2:54][CH3:55].[CH:31]([Cl:32])([Cl:33])[Cl:34].[ClH:19]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[N:11]1[CH:12]([C:13](=[O:15])[NH:25][CH:24]([C:23]([O:22][CH2:20][CH3:21])=[O:30])[CH2:26][CH:27]([CH3:28])[CH3:29])[CH2:16][CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCCN1C(=O)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(N)CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C#N)=NOS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CCOC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCc1ccccc1
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Type
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product
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Smiles
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CCOC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |